

Revolutionizing Live Cell Imaging: Application Notes and Protocols for Methyltetrazine-PEG4-Amine

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Compound of Interest		
Compound Name:	Methyltetrazine-PEG4-Amine	
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Introduction

Methyltetrazine-PEG4-Amine is a pivotal tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This heterobifunctional linker incorporates a highly reactive methyltetrazine moiety and a primary amine, connected by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. The methyltetrazine group participates in an exceptionally fast and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly and selectively within complex biological environments without interfering with native cellular processes.[1][3]

The PEG4 spacer enhances the aqueous solubility of the molecule and minimizes steric hindrance, preserving the biological activity of the labeled biomolecule.[4][5] The primary amine provides a versatile handle for conjugation to various molecules of interest, such as fluorophores or drugs, typically through activated esters or carboxyl groups. These properties make **Methyltetrazine-PEG4-Amine** an ideal reagent for a multitude of live cell imaging applications, including pre-targeted imaging strategies and tracking dynamic cellular processes.[6][7]

Principle of Pre-Targeted Live Cell Imaging



A common and powerful application of **Methyltetrazine-PEG4-Amine** is in two-step, pretargeted live cell imaging.[8] This strategy significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unbound probes.[6]

- Pre-Targeting: A biomolecule of interest (e.g., a specific cell surface receptor) is first labeled
 with a TCO-modified targeting agent, such as an antibody. This antibody-TCO conjugate is
 introduced to the live cells and allowed to bind to its target. Unbound antibody is then
 washed away.
- Bioorthogonal Labeling: A fluorescent probe, conjugated to Methyltetrazine-PEG4-Amine, is then added to the cells. The methyltetrazine moiety rapidly and specifically "clicks" onto the TCO group of the bound antibody, effectively labeling the target with the fluorescent probe.[8]

This approach allows for the use of small, highly fluorescent tetrazine probes that can quickly penetrate tissues and be cleared from the system, reducing background and improving image quality.

Data Presentation

The following tables summarize key quantitative parameters for successful live cell imaging experiments using a pre-targeting strategy with **Methyltetrazine-PEG4-Amine** conjugates.

Table 1: Recommended Reagent Concentrations and Incubation Times

Step	Reagent	Typical Concentration	Typical Incubation Time	Incubation Temperature
Pre-targeting	TCO-modified Antibody	1-10 μg/mL[6]	1 hour[6]	37°C or 4°C*
Labeling	Methyltetrazine- Fluorophore	1-5 μM[6]	5-15 minutes[6]	37°C

^{*}Incubation at 4°C can help minimize the internalization of labeled cell surface proteins.[8]



Table 2: Properties of Methyltetrazine-PEG4-Amine

Property	Value
Chemical Formula	C21H33CIN6O5[1]
Molecular Weight	484.98 g/mol [1]
Purity	>95% by HPLC[1][4]
Solubility	DMSO, DMF, DCM, THF[1][4]
Storage	-20°C, desiccated[4]

Experimental Protocols

Protocol 1: Conjugation of a Fluorophore to Methyltetrazine-PEG4-Amine

This protocol describes the conjugation of a carboxylate- or NHS ester-functionalized fluorophore to the primary amine of **Methyltetrazine-PEG4-Amine**.

Materials:

- Methyltetrazine-PEG4-Amine
- Carboxylate- or NHS ester-functionalized fluorophore
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- For carboxylate fluorophores: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Purification system (e.g., HPLC or column chromatography)

Procedure for NHS Ester-Fluorophore:



- Reagent Preparation: Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Amine in anhydrous DMSO. Prepare a 10 mM stock solution of the NHS ester-fluorophore in anhydrous DMSO.
- Conjugation Reaction: In a microcentrifuge tube, combine 1 equivalent of the NHS esterfluorophore solution with 1.2 equivalents of the **Methyltetrazine-PEG4-Amine** solution.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
- Purification: Purify the resulting Methyltetrazine-PEG4-Fluorophore conjugate by HPLC to remove unreacted components.

Procedure for Carboxylate-Fluorophore (with EDC/NHS):

- Activation of Fluorophore: Dissolve the carboxylate-fluorophore in DMSO. Add 5 equivalents
 of EDC and 10 equivalents of NHS. Incubate for 15-30 minutes at room temperature to form
 the NHS ester in situ.[9]
- Conjugation Reaction: Add 1.2 equivalents of Methyltetrazine-PEG4-Amine to the activated fluorophore solution.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
- Purification: Purify the conjugate as described above.

Protocol 2: Pre-Targeted Live Cell Imaging

This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody followed by imaging with a Methyltetrazine-PEG4-Fluorophore conjugate.

Materials:

- Live cells expressing the target of interest, seeded on a glass-bottom imaging dish
- TCO-modified antibody specific to the target



- Methyltetrazine-PEG4-Fluorophore conjugate (from Protocol 1)
- Complete cell culture medium
- Live cell imaging medium (e.g., phenol red-free medium)
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

- Cell Preparation: Culture cells on a glass-bottom imaging dish until they reach the desired confluency (e.g., 60-70%).[8]
- Antibody Incubation (Pre-targeting):
 - Dilute the TCO-modified antibody to a working concentration of 1-10 μg/mL in pre-warmed
 cell culture medium containing 1% BSA.[6]
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.
 [6] To minimize receptor internalization, this step can be performed at 4°C.[8]
- Washing: Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[6]
- Tetrazine-Fluorophore Labeling:
 - \circ Dilute the Methyltetrazine-PEG4-Fluorophore conjugate in pre-warmed cell culture medium to a final concentration of 1-5 μ M.[6]
 - Add the tetrazine-fluorophore solution to the cells and incubate for 5-15 minutes at 37°C.
 [6] This reaction is very fast.



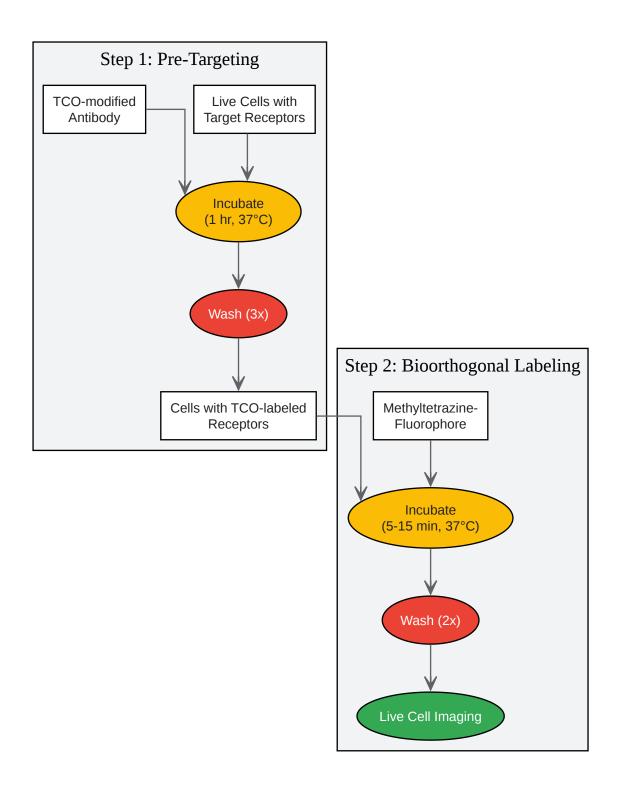




- Final Wash and Imaging:
 - Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium.[6]
 - Replace with fresh, pre-warmed live cell imaging medium.
 - Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Visualizations





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Caption: Pre-targeted live cell imaging workflow.

Caption: Functional components of **Methyltetrazine-PEG4-Amine**.



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